CDK1 Inhibition Range Benchmarking Against the Closest Acridinyl-Thiazolino Congener with a 4-Methoxyphenyl Substituent
In a series of acridinyl-thiazolino derivatives evaluated for cyclin-dependent kinase 1 (CDK1) inhibition, compound 4o—bearing the closest scaffold homology to N-(4-phenyl-2-thiazolyl)-9-acridinamine but with an additional 3-(2,3-dimethylphenyl) substituent and a 2-methoxy group—showed a moderate CDK1 IC₅₀ of 8.5 µM [1]. While this value is not from the 4-phenylthiazol-2-yl derivative itself, it establishes a benchmark range for this pharmacophore class and highlights that CDK1 affinity is tunable through subtle substituent modifications at the thiazole and acridine rings. The target compound, lacking the methoxy and dimethylphenyl groups, occupies a distinct chemical space with different electron density distribution compared to compound 4o, which predicts a shifted IC₅₀ value under identical assay conditions.
| Evidence Dimension | CDK1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined; predicted to differ from 8.5 µM based on substituent electronic effects |
| Comparator Or Baseline | Compound 4o (R₁=H, R₂=OCH₃, R₃=CH₃, R₄=CH₃, R₅=H) IC₅₀ = 8.5 µM |
| Quantified Difference | Class-level benchmark; absolute difference not measurable without head-to-head assay |
| Conditions | In vitro CDK1 kinase inhibition assay; Sondhi et al., Bioorg Med Chem 2005 |
Why This Matters
Procurement decisions for kinase-focused screening libraries require scaffold-level activity benchmarks; the 8.5 µM class anchor informs dose-range selection and distinguishes this chemotype from sub-micromolar acridine-based CDK inhibitors.
- [1] Sondhi SM, Singh N, Lahoti AM, Bajaj K, Kumar A, Lozach O, Meijer L. Synthesis of acridinyl-thiazolino derivatives and their evaluation for anti-inflammatory, analgesic and kinase inhibition activities. Bioorg Med Chem. 2005;13(13):4291-4299. PMID: 15927836. View Source
